molecular formula C6HClF3N3O4 B2883950 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine CAS No. 163238-99-1

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine

Cat. No. B2883950
CAS RN: 163238-99-1
M. Wt: 271.54
InChI Key: IDCFSFWWDSZEGA-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMPs) are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .


Molecular Structure Analysis

The molecular structure of TFMPs is characterized by the presence of a trifluoromethyl group and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to their biological activities .


Chemical Reactions Analysis

2,3,5-DCTF is the starting raw material for the synthesis of several crop-protection products . Its chloro and trifluoromethyl groups can undergo substitution reactions, cross-coupling reactions, or serve as reactive sites for further transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of TFMPs are influenced by the presence of the trifluoromethyl group and the pyridine moiety . For example, 2,3-Dichloro-5-(trifluoromethyl)pyridine is a pale yellow liquid with a boiling point of 169-171°C. It is slightly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone .

Scientific Research Applications

Agrochemical Industry

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine: is a key structural motif in active agrochemical ingredients. Its derivatives are primarily used for the protection of crops from pests. The introduction of Fluazifop-butyl marked the beginning of using trifluoromethylpyridine (TFMP) derivatives in the market, and since then, over 20 new TFMP-containing agrochemicals have been developed .

Pharmaceutical Sector

Several pharmaceutical products contain the TFMP moiety, with five pharmaceutical and two veterinary products having received market approval. Moreover, many candidates are currently undergoing clinical trials. The biological activities of TFMP derivatives are attributed to the unique physicochemical properties of the fluorine atom combined with the characteristics of the pyridine moiety .

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of more complex organic molecules. For instance, 2-chloro-5-(chloromethyl)pyridine can be chlorinated to afford 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC) , which is a valuable intermediate for further chemical reactions .

Materials Science

In materials science, this compound can be used as a precursor for creating various materials such as polymers, dyes, and liquid crystals. Its pyridine ring acts as a functional group for attaching other molecules, while its chloro and trifluoromethyl groups enhance the solubility and stability of the final products .

Vapor-Phase Reactions

The compound is involved in vapor-phase reactions due to its volatility and reactivity at high temperatures. These reactions are crucial for the production of certain agrochemicals and pharmaceuticals .

Functional Materials Development

The unique properties of 2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine contribute to advances in the development of functional materials. The presence of fluorine atoms significantly affects the biological activities and physical properties of compounds, making them suitable for innovative applications .

Regioselective Functionalization

This compound may be employed as a model substrate to investigate regioexhaustive functionalization, which is a process of selectively adding functional groups to specific regions of a molecule .

Reference Standards for Testing

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine: is also used as a high-quality reference standard in pharmaceutical testing to ensure accurate results .

Safety and Hazards

The safety and hazards of TFMPs can vary depending on the specific compound. For example, 2-Chloro-5-(trifluoromethyl)pyridine has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation .

Future Directions

The development of fluorinated organic chemicals, including TFMPs, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future . Currently, more than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

2-chloro-3,5-dinitro-6-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HClF3N3O4/c7-5-3(13(16)17)1-2(12(14)15)4(11-5)6(8,9)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCFSFWWDSZEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3,5-dinitro-6-(trifluoromethyl)pyridine

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